molecular formula C8H10O3 B3353053 Methyl 3-(furan-3-yl)propanoate CAS No. 52344-56-6

Methyl 3-(furan-3-yl)propanoate

Cat. No.: B3353053
CAS No.: 52344-56-6
M. Wt: 154.16 g/mol
InChI Key: KMEHWKRXEXCQDN-UHFFFAOYSA-N
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Description

Methyl 3-(furan-3-yl)propanoate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(furan-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(furan-3-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production. Additionally, the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(furan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: 3-(furan-3-yl)propanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(furan-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(furan-3-yl)propanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The furan ring can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with different enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propanoate: Similar structure but with an ethyl ester group and a furan ring at the 2-position.

    Methyl 3-(furan-2-yl)propanoate: Similar structure but with the furan ring at the 2-position.

    Methyl 3-(furan-3-yl)butanoate: Similar structure but with a butanoate ester group.

Uniqueness

Methyl 3-(furan-3-yl)propanoate is unique due to the specific positioning of the furan ring and the propanoate ester group, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in organic synthesis and potential biological activity.

Properties

IUPAC Name

methyl 3-(furan-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(9)3-2-7-4-5-11-6-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEHWKRXEXCQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594164
Record name Methyl 3-(furan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52344-56-6
Record name Methyl 3-(furan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11a (2.0 g, 13.15 mmol) in 45 mL dry THF was treated with 10% Pd-C (30.0 mg, 1.5 wt %) at room temperature under a hydrogen atmosphere (balloon) (44 h). The reaction mixture was then filtered through a Celite plug, washed with EtOAc (150 mL), and concentrated in vacuo. SGC chromatotron (SiO2, 4 mm, 10-20% EtOAc/hexanes) afforded 12a (1.89 g, 2.03 g theoretical, 93%). For 12a: 1H NMR (CDCl3, 250 MHz) d 7.29 (br d, 1H, J=1.6 Hz, Fur C5-H), 7.19 (d, 1H, J=1.6 Hz, Fur C2-H), 6.22 (br s, 1H, Fur C4-H), 3.63 (s, 3H, OCH3), 2.71 (t, 2H, J=7.3 Hz, FurCH2), 2.52 (t, 2H, J=7.3 Hz, CH2 (C=O)); 13C NMR (CDCl3, 125 MHz) d 173.2, 142.8, 138.9, 123.4, 110.6, 51.5, 34.4, 20.1; IR (neat) nmax 2932, 2862, 1732, 1439, 1361, 1259, 1201, 1167, 1024, 874, 793, 731 cm-1. See FIG. 17h.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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